2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, pyridine, and acetamide moieties
Properties
IUPAC Name |
2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c1-14-7-2-3-8-15(14)20-28-21(33-29-20)16-9-6-12-30(22(16)32)13-19(31)27-18-11-5-4-10-17(18)23(24,25)26/h2-12H,13H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTNLBSQXPPBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally the acetamide linkage. The reaction conditions often involve the use of solvents such as dichloromethane, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry can be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: This compound shares the trifluoromethylphenyl group and has similar reactivity.
Indole Derivatives: These compounds have diverse biological activities and are structurally related due to the presence of aromatic rings.
Uniqueness
The uniqueness of 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
The compound 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C20H18F3N3O2
- Molecular Weight : 393.37 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound is primarily attributed to its structural components, particularly the oxadiazole and dihydropyridine moieties. These structures are known to exhibit various pharmacological effects.
Antimicrobial Activity
Research indicates that oxadiazole derivatives often display significant antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) strains . The mechanism is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Properties
The dihydropyridine structure is associated with anticancer activity. Compounds containing this moiety have been reported to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways . In vitro studies have demonstrated that related compounds can effectively reduce cell viability in various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes involved in metabolic pathways or cell signaling.
- DNA Intercalation : The compound's ability to intercalate into DNA could disrupt replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that derivatives can induce oxidative stress in bacterial and cancer cells, leading to cell death.
Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 1 | MRSA | 8 µg/mL | |
| 2 | E. coli | 16 µg/mL | |
| 3 | Candida spp. | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on L929 mouse fibroblast cells revealed that the compound exhibits low toxicity at therapeutic concentrations. For example, at concentrations up to 100 µM, cell viability remained above 90%, suggesting a favorable therapeutic index for potential drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
